(R)-4-(1-Boc-amino-ethyl)-benzoic acid
Description
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
InChI Key |
FBAMWHCVNBCAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways:
Molecular Targets: The Boc-protected amino group can be selectively deprotected to interact with specific enzymes or receptors.
Pathways Involved: The deprotected amino group can participate in biochemical pathways, influencing biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1) : Features a Schiff base (imine) linkage and dimethylamino substituent.
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives : Contain a dihydroisoquinoline moiety linked via a methylene group.
(R)-4-(1-Boc-amino-ethyl)-benzoic acid: Boc-protected ethylamine substituent with (R)-configuration.
Table 1: Structural and Functional Comparison
Spectroscopic Properties
Biological Activity
(R)-4-(1-Boc-amino-ethyl)-benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and cholinesterase inhibition properties, supported by recent research findings and case studies.
- Chemical Formula : C₁₄H₁₉NO₄
- Molecular Weight : 273.31 g/mol
- CAS Number : 66706359
1. Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 levels and reduced TNF-α levels in treated cells.
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
3. Cholinesterase Inhibition
Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer’s disease. Studies indicate that this compound exhibits competitive inhibition against acetylcholinesterase (AChE).
This activity is attributed to the compound’s ability to bind effectively to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines : A study involving MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Neuroprotective Effects : Another study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzene ring and variations in the Boc group have been explored to enhance potency against specific targets such as AChE and cancer cells.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (R)-4-(1-Boc-amino-ethyl)-benzoic acid with high chiral purity?
- Methodological Answer : Optimize reaction conditions using Boc-protection strategies under anhydrous environments. Employ coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF) to minimize racemization . Monitor chiral purity via chiral HPLC or circular dichroism (CD) spectroscopy, referencing PubChem’s stereochemical descriptors .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction with programs like SHELXL for refinement and WinGX for data processing. Prioritize high-resolution data to resolve Boc-group conformations, as demonstrated in small-molecule crystallography workflows .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the Boc-protected amino group in coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states. Compare reaction rates under varying substituents (e.g., trifluoroethyl vs. methyl groups) using kinetic studies . Validate with NMR monitoring of intermediates, as seen in analogs like 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid .
Q. What strategies resolve contradictions between NMR and mass spectrometry data for derivatives of this compound?
- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) to distinguish isobaric species. Reference structural ambiguity resolution methods from studies on 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]phenoxy}methyl)benzoic acid .
Q. How can computational tools predict the biological activity of this compound analogs?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like neuraminidase or carbonic anhydrase. Compare with experimental IC₅₀ values from enzyme inhibition assays, as applied to 4-(Piperidin-3-yl)benzoic acid derivatives .
Methodological Notes
- Synthesis Optimization : Prioritize inert atmospheres (argon/nitrogen) and low temperatures (−20°C) during Boc-deprotection to prevent racemization .
- Structural Analysis : Combine ORTEP-3 for graphical representation of crystallographic data and SIR97 for direct-methods structure solution .
- Biological Assays : Design dose-response curves using analogs like 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, noting competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
